molecular formula C17H13FN4O3 B10957403 N-(2-fluorophenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide

N-(2-fluorophenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide

Cat. No.: B10957403
M. Wt: 340.31 g/mol
InChI Key: KRVWIAHEWVQLCX-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. The presence of fluorine and nitro groups in the molecule suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: Starting from a suitable precursor, such as a hydrazine derivative, the pyrazole ring can be formed through cyclization reactions.

    Nitration: Introduction of the nitro group into the pyrazole ring using nitrating agents like nitric acid.

    Amidation: Coupling of the 2-fluorophenyl group with the pyrazole derivative through an amidation reaction, often using reagents like carbodiimides or acyl chlorides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different functional groups.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles like amines, thiols.

Major Products

    Amino derivatives: Formed from the reduction of the nitro group.

    Substituted derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the fluorine and nitro groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-fluorophenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]acetamide
  • N-(2-chlorophenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide

Uniqueness

N-(2-fluorophenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide is unique due to the specific combination of the fluorine and nitro groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C17H13FN4O3

Molecular Weight

340.31 g/mol

IUPAC Name

N-(2-fluorophenyl)-2-[(4-nitropyrazol-1-yl)methyl]benzamide

InChI

InChI=1S/C17H13FN4O3/c18-15-7-3-4-8-16(15)20-17(23)14-6-2-1-5-12(14)10-21-11-13(9-19-21)22(24)25/h1-9,11H,10H2,(H,20,23)

InChI Key

KRVWIAHEWVQLCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C=N2)[N+](=O)[O-])C(=O)NC3=CC=CC=C3F

Origin of Product

United States

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